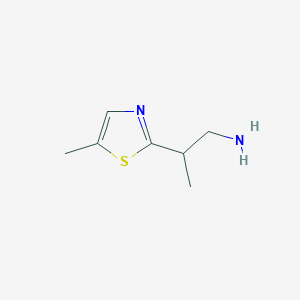

2-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(5-methyl-1,3-thiazol-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-5(3-8)7-9-4-6(2)10-7/h4-5H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLXFBTVZCKTQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 5 Methyl 1,3 Thiazol 2 Yl Propan 1 Amine

Retrosynthetic Analysis of the 2-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. amazonaws.comicj-e.org For this compound, two primary disconnection approaches can be envisioned.

The first approach involves the disconnection of the C-C bond between the thiazole (B1198619) ring and the aminopropyl side chain. This simplifies the molecule into a 2-substituted-5-methylthiazole synthon (such as a 2-lithiated or 2-halogentated thiazole) and an appropriate three-carbon electrophile containing a protected amine. A subsequent functional group interconversion (FGI) on the side chain would be necessary to reveal the primary amine.

A second, more fundamental approach, disconnects the bonds forming the thiazole ring itself. This strategy relies on well-established methods of thiazole synthesis, such as the Hantzsch synthesis. encyclopedia.pubnih.gov This disconnection breaks the molecule down into a thioamide containing the 2-aminopropane moiety and an α-halocarbonyl compound, specifically 1-chloropropan-2-one, which provides the C4, C5, and the 5-methyl group of the thiazole ring. This approach builds the key heterocyclic scaffold as a central part of the synthesis.

Development of Novel Synthetic Pathways to this compound

Building upon the retrosynthetic analysis, several synthetic pathways can be developed, primarily categorized by the strategy used to construct the final molecule.

The Hantzsch thiazole synthesis is the most classical and widely employed method for constructing the thiazole ring. encyclopedia.pubderpharmachemica.com This method involves the condensation reaction between an α-halocarbonyl compound and a compound containing a thioamide functional group. encyclopedia.pubpharmaguideline.com

For the synthesis of the target molecule, this would involve the reaction of 2-aminopropanethioamide (B13167029) with an α-haloketone like 1-chloropropan-2-one. The reaction mechanism proceeds through a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by cyclization and dehydration to form the 5-methylthiazole (B1295346) ring with the desired propan-1-amine side chain at the 2-position. nih.gov The versatility of the Hantzsch reaction allows for the synthesis of various substituted thiazoles by modifying the starting materials. derpharmachemica.com

An alternative strategy begins with a pre-formed 5-methyl-1,3-thiazole ring bearing a suitable functional group at the 2-position, which can be elaborated into the desired 2-(aminopropyl) side chain. For instance, one could start with 2-acetyl-5-methylthiazole. This intermediate can undergo various transformations:

Reductive Amination: The ketone can be reacted with ammonia (B1221849) or a protected amine equivalent under reducing conditions (e.g., using sodium cyanoborohydride or catalytic hydrogenation) to form the amine directly.

Wittig Reaction and Subsequent Transformations: A Wittig reaction on the acetyl group could introduce a carbon-carbon double bond, which can then be hydrogenated and functionalized to introduce the amine.

Grignard Reaction: Reaction with a Grignard reagent, followed by functional group manipulation, can also be employed to build the side chain.

Another approach utilizes 2-(trimethylsilyl)thiazole (B1297445) as a stable and convenient substitute for 2-lithiothiazole. thsci.comresearcher.life This allows for the introduction of various substituents at the C-2 position under mild conditions. thsci.com Starting with 5-methyl-2-(trimethylsilyl)thiazole, a reaction with a suitable electrophile containing the protected aminopropyl chain could be envisioned.

The target molecule contains a chiral center at the second position of the propane (B168953) chain. The synthesis of specific enantiomers is often crucial as different stereoisomers can exhibit distinct biological activities. nih.gov Several strategies can be employed for stereoselective synthesis:

Use of Chiral Starting Materials: The Hantzsch synthesis can be adapted by using an enantiomerically pure chiral thioamide, derived from a chiral amino acid like D- or L-alanine.

Asymmetric Catalysis: Asymmetric reduction of a ketone precursor (e.g., 2-(5-methyl-1,3-thiazol-2-yl)propan-2-one) using chiral catalysts can produce one enantiomer of the corresponding alcohol in excess, which can then be converted to the amine.

Chiral Resolution: A racemic mixture of the final amine can be separated into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of any synthetic route is highly dependent on the reaction conditions. Optimization of parameters such as solvent, base, temperature, and reaction time is critical for maximizing yield and minimizing side products. nanobioletters.commdpi.com For thiazole synthesis via the Hantzsch reaction, studies have shown that the choice of solvent and base can significantly impact the outcome. For example, using N,N-dimethylformamide (DMF) as a solvent and potassium carbonate as a base has been found to be efficient for the condensation of α-haloketones with thioureas. nanobioletters.com Microwave irradiation has also been employed to accelerate reaction times and improve yields in the synthesis of thiazole derivatives. encyclopedia.pub

Below is a table summarizing potential optimization strategies for key steps in the synthesis of this compound.

| Reaction Step | Parameter | Traditional Condition | Optimized/Alternative Condition | Potential Advantage |

|---|---|---|---|---|

| Hantzsch Thiazole Synthesis | Solvent | Ethanol, Toluene | DMF, Acetonitrile jocpr.com | Improved solubility of reactants, higher reaction rates. |

| Base | Triethylamine (B128534) | Potassium Carbonate, Sodium Bicarbonate nanobioletters.comjocpr.com | Milder conditions, easier workup, potentially higher yields. | |

| Heating | Conventional Reflux | Microwave Irradiation encyclopedia.pub | Reduced reaction times (minutes vs. hours), often higher yields. | |

| Reductive Amination (on pre-formed thiazole) | Reducing Agent | NaBH4 | NaBH3CN, Catalytic Hydrogenation | Better selectivity, milder conditions. |

| Catalyst | None | Lewis acids (e.g., Ti(OiPr)4) | Activation of the carbonyl group, improved reaction rate. |

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netuniroma1.it Applying these principles to the synthesis of the target compound can lead to more sustainable and environmentally friendly routes.

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Designing syntheses where the maximum proportion of reactant atoms is incorporated into the final product. researchgate.net One-pot reactions, where multiple steps are performed in the same reactor without isolating intermediates, can improve atom economy and reduce waste. nih.gov

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons or DMF with greener alternatives such as ethanol, water, or deep eutectic solvents (DESs) is a primary goal. mdpi.com

Catalysis: Using catalytic reagents in place of stoichiometric ones reduces waste. mdpi.com For instance, using catalytic amounts of an acid or base is preferable to using them in large quantities.

Energy Efficiency: Employing methods like microwave heating can significantly reduce energy consumption compared to conventional heating methods. mdpi.com

The table below compares a hypothetical traditional route with a greener alternative.

| Principle | Traditional Approach (e.g., Hantzsch) | Greener Alternative | Advantage |

|---|---|---|---|

| Solvent Choice | Use of DMF, Chloroform, or Toluene. derpharmachemica.commdpi.com | Ethanol/Water mixture, Deep Eutectic Solvents (DESs). jocpr.commdpi.com | Reduced toxicity and environmental impact. |

| Reaction Conditions | Stoichiometric amounts of strong bases, prolonged heating. | Catalytic base, microwave-assisted reaction, or solvent-free conditions. nih.gov | Lower energy consumption, less waste, faster reaction. |

| Process Steps | Multi-step synthesis with isolation of intermediates. | One-pot, multi-component reaction (MCR) strategy. nih.gov | Reduced solvent use, less waste from purification, improved efficiency. |

| Atom Economy | May be lower due to the use of protecting groups and stoichiometric reagents. | Optimized to avoid protecting groups and use catalytic cycles. nih.gov | Higher efficiency and less byproduct formation. |

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of 2 5 Methyl 1,3 Thiazol 2 Yl Propan 1 Amine

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For a molecule such as 2-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its covalent framework and spatial arrangement.

Two-dimensional NMR experiments are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the protons of the propan-1-amine side chain, specifically between the H1 protons of the aminomethyl group, the H2 proton, and the methyl protons at the C2 position.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the ¹³C signals based on their attached, and usually pre-assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, HMBC would show correlations from the methyl protons on the thiazole (B1198619) ring to the C5 and C4 carbons of the ring, and from the H2 proton of the propanamine side chain to the C2 carbon of the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is key for conformational analysis as it detects through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. This can help to determine the preferred spatial arrangement of the propanamine side chain relative to the thiazole ring.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |

| Thiazole Ring | |||

| C2 | - | ~170 | HMBC to H2 (propanamine), H1 (propanamine) |

| C4 | ~7.0 (s, 1H) | ~125 | HMBC to CH₃ (on C5) |

| C5 | - | ~130 | HMBC to CH₃ (on C5), H4 |

| CH₃ (on C5) | ~2.4 (s, 3H) | ~15 | HMBC to C5, C4 |

| Propan-1-amine Side Chain | |||

| C1 (CH₂) | ~2.9-3.1 (m, 2H) | ~45 | COSY to H2; HMBC to C2 (thiazole), C2 (propanamine) |

| C2 (CH) | ~3.2-3.4 (m, 1H) | ~40 | COSY to H1, CH₃ (on C2); HMBC to C2 (thiazole), C1, CH₃ (on C2) |

| CH₃ (on C2) | ~1.2 (d, 3H) | ~18 | COSY to H2; HMBC to C2 (propanamine), C1 |

| NH₂ | ~1.5 (br s, 2H) | - |

Note: The chemical shifts are estimated values and may vary depending on the solvent and other experimental conditions.

Dynamic NMR (DNMR) techniques are employed to study time-dependent phenomena such as conformational changes and restricted rotations. unibas.it For this compound, DNMR could be used to investigate the rotational barrier around the C2(thiazole)-C2(propanamine) bond. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different rotational conformers (rotamers). As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes at different temperatures, the energy barrier for this rotation can be calculated, providing valuable insight into the molecule's flexibility.

High-Resolution Mass Spectrometry (HRMS) for Elucidating Fragmentation Pathways and Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments.

For this compound, HRMS would confirm its molecular formula (C₇H₁₂N₂S). In tandem mass spectrometry (MS/MS) experiments, the molecule would be fragmented, and the precise masses of the resulting ions would be measured. A plausible fragmentation pathway could involve the initial cleavage of the C-C bond between the propanamine side chain and the thiazole ring. The presence of sulfur and nitrogen atoms provides a characteristic isotopic pattern that can be observed in the mass spectrum, further confirming the elemental composition.

Table 2: Predicted Major Fragment Ions of this compound in HRMS

| m/z (calculated) | Proposed Fragment Structure | Fragmentation Pathway |

| 157.0848 | [C₇H₁₃N₂S]⁺ | [M+H]⁺ |

| 113.0372 | [C₅H₅N₂S]⁺ | Loss of propene from the side chain |

| 98.0141 | [C₄H₄NS]⁺ | Cleavage of the propanamine side chain |

| 58.0651 | [C₃H₈N]⁺ | Propan-1-amine side chain fragment |

Note: The fragmentation pattern can vary depending on the ionization technique and collision energy.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals or Salts

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net To perform this analysis, a single crystal of the compound or a suitable salt or co-crystal is required. The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the crystalline state.

For a chiral amine like this compound, forming a salt with a chiral acid can facilitate both crystallization and the determination of the absolute configuration. The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen and sulfur atoms of the thiazole ring, which dictate the packing of the molecules in the crystal lattice.

Table 3: Illustrative Crystallographic Data for a Chiral Propanaminium Salt

| Parameter | Example Value |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 5.40 |

| b (Å) | 8.22 |

| c (Å) | 10.27 |

| β (°) | 94.5 |

| Volume (ų) | 454.5 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.39 |

Note: This data is based on a similar chiral propanaminium chloride salt and is for illustrative purposes only. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment of Chiral Forms

Since this compound possesses a chiral center at the C2 position of the propanamine side chain, it exists as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for determining the absolute configuration (R or S) of a chiral molecule in solution.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. Each enantiomer of a chiral molecule will produce a CD spectrum that is a mirror image of the other. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for both the R and S enantiomers, the absolute configuration of the synthesized or isolated compound can be unequivocally assigned. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the three-dimensional arrangement of the chromophores in the molecule.

Computational Chemistry and Theoretical Investigations of 2 5 Methyl 1,3 Thiazol 2 Yl Propan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and geometry of molecules. royalsocietypublishing.org For a molecule like 2-(5-methyl-1,3-thiazol-2-yl)propan-1-amine, a common approach would involve using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to perform geometry optimization. This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles.

The optimized geometry is crucial for understanding the molecule's three-dimensional shape and serves as the foundation for all subsequent calculations. For instance, in related thiazole (B1198619) derivatives, DFT calculations have been used to determine how bond lengths within the thiazole ring can vary, reflecting degrees of double bond character and the influence of different substituents. irjweb.com

Illustrative Optimized Geometrical Parameters: Note: The following data is hypothetical and serves as an example of typical output from a DFT calculation.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

|---|---|---|---|---|

| Bond Length | S1 | C2 | 1.77 Å | |

| Bond Length | N3 | C2 | 1.30 Å | |

| Bond Length | C4 | C5 | 1.37 Å | |

| Bond Angle | C2 | S1 | C5 | 91.5° |

| Bond Angle | C2 | N3 | C4 | 110.0° |

| Dihedral Angle | N3 | C2 | C(propan-1-amine) | 180.0° |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. asianpubs.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. asianpubs.org For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the nitrogen atom of the amine group, which are the likely sites for electrophilic attack. The LUMO would likely be distributed across the π-system of the thiazole ring. DFT calculations provide quantitative values for these orbital energies. nih.gov

Illustrative Frontier Molecular Orbital Data: Note: The following data is hypothetical, based on typical values for similar heterocyclic compounds.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.20 eV |

| LUMO Energy | -0.95 eV |

| HOMO-LUMO Gap (ΔE) | 5.25 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic reactions. irjweb.com The MEP map displays regions of negative electrostatic potential (typically shown in red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (shown in blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show significant negative potential around the nitrogen and sulfur atoms of the thiazole ring and the nitrogen of the primary amine group, due to the presence of lone pairs of electrons. Positive potential would be expected around the hydrogen atoms, particularly those of the amine group. In addition to MEP maps, atomic charges (e.g., Mulliken or NBO charges) can be calculated to provide a quantitative measure of the electron distribution on each atom.

Conformational Analysis and Energy Landscape Mapping of this compound

The presence of several rotatable single bonds in the propan-1-amine side chain means that this compound can exist in multiple spatial arrangements, known as conformations. chemistrysteps.com Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. chemistrysteps.com

This is typically done by systematically rotating the dihedral angles of the key bonds and calculating the potential energy at each step. The results can be visualized on a potential energy surface (PES), which maps the energy as a function of the rotated dihedral angles. The minima on this surface correspond to stable conformers. For the propan-1-amine side chain, the relative orientations of the amine group and the thiazole ring will significantly influence the stability due to steric hindrance and potential intramolecular interactions. acs.orgorganicchemistrytutor.com Staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. chemistrysteps.com

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, including its movements and interactions with its environment. nih.gov An MD simulation calculates the trajectory of each atom by solving Newton's equations of motion, offering insights that are not available from static quantum chemical calculations.

For this compound, MD simulations would be particularly useful for understanding how the molecule behaves in a solvent, such as water. The solvent can influence the conformational preferences of the molecule. For example, the polar amine group would be expected to form hydrogen bonds with water molecules, which could stabilize certain conformations. The simulations can also reveal the flexibility of different parts of the molecule by analyzing atomic fluctuations over time. researchgate.net This provides a more realistic picture of the molecule's behavior in a biological or chemical system. nih.gov

Prediction of Spectroscopic Properties through Theoretical Calculations

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data. Using the optimized geometry from DFT calculations, it is possible to compute theoretical vibrational frequencies (IR spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C).

Comparing the predicted spectra with experimental results serves as a powerful method for structural verification. For instance, a good correlation between the calculated and observed ¹H and ¹³C NMR chemical shifts would provide strong evidence that the computationally determined structure is correct. Discrepancies, on the other hand, might suggest that the molecule adopts a different conformation in solution than predicted in the gas phase. mdpi.com

Illustrative Predicted vs. Experimental ¹H NMR Data: Note: The following data is hypothetical and for illustrative purposes.

| Proton | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| Thiazole-H | 7.10 | 7.15 |

| CH (propanamine) | 3.15 | 3.20 |

| CH₂ (propanamine) | 2.90 | 2.95 |

| CH₃ (thiazole) | 2.45 | 2.50 |

| CH₃ (propanamine) | 1.25 | 1.30 |

Reactivity and Reaction Mechanism Studies of 2 5 Methyl 1,3 Thiazol 2 Yl Propan 1 Amine

Amine Group Reactivity: Acylation, Alkylation, and Derivatization Reactions

The primary amine group in 2-(5-methyl-1,3-thiazol-2-yl)propan-1-amine is a key site for a variety of chemical transformations, including acylation, alkylation, and other derivatizations.

Acylation: The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile, readily reacting with acylating agents such as acid chlorides and acid anhydrides. orgoreview.comyoutube.com This reaction, known as acylation, results in the formation of a stable amide bond. For instance, the reaction with acetyl chloride would yield N-[2-(5-methyl-1,3-thiazol-2-yl)propyl]acetamide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. orgoreview.com The presence of a base, such as pyridine (B92270) or triethylamine (B128534), is often employed to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. acs.org Kinetic studies of amine acylation have shown that the reaction rates can be influenced by the steric hindrance around the amine group and the electronic properties of the acylating agent. nih.govresearchgate.netmdpi.com

Alkylation: The primary amine can also undergo nucleophilic alkylation with alkyl halides. This reaction introduces an alkyl group onto the nitrogen atom, leading to the formation of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts upon exhaustive alkylation. The reactivity in these SN2 reactions is dependent on the nature of the alkyl halide and the reaction conditions. For example, reaction with methyl iodide would initially yield N-methyl-2-(5-methyl-1,3-thiazol-2-yl)propan-1-amine.

Derivatization: A wide range of other derivatization reactions can be performed on the amine group to introduce diverse functional groups. masterorganicchemistry.com For example, reaction with isocyanates or isothiocyanates can lead to the formation of urea (B33335) or thiourea (B124793) derivatives, respectively. These reactions are valuable for creating a library of compounds with varied physicochemical properties. masterorganicchemistry.com

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl chloride | Amide |

| Alkylation | Methyl iodide | Secondary Amine |

| Derivatization | Phenyl isocyanate | Urea |

Thiazole (B1198619) Ring Reactivity: Electrophilic Aromatic Substitution, Metalation, and Nucleophilic Attacks

The thiazole ring in this compound is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms, as well as the alkyl substituents.

Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic aromatic substitution (EAS). youtube.commsu.eduyoutube.comprinceton.edu The position of substitution is directed by the electronic properties of the ring and the existing substituents. Generally, the C5 position of the thiazole ring is the most susceptible to electrophilic attack. nih.govwikipedia.org In the case of the title compound, the C5 position is already occupied by a methyl group. The presence of the 2-alkyl group, which is an electron-donating group, further activates the ring towards electrophilic attack. Therefore, electrophilic substitution, such as halogenation or nitration, would be expected to occur at the C4 position. However, the steric hindrance from the adjacent propan-1-amine group at C2 might influence the regioselectivity.

Metalation: The protons on the thiazole ring can be abstracted by strong bases, a process known as metalation. The C2 proton of thiazole is the most acidic and can be readily removed by organolithium reagents. nih.gov Although the C2 position in the title compound is substituted, metalation could potentially occur at the C4 position or on the methyl group at C5, depending on the reaction conditions and the base used. The resulting organometallic intermediate can then be reacted with various electrophiles to introduce new functional groups.

Nucleophilic Attacks: The thiazole ring is generally resistant to nucleophilic aromatic substitution due to its electron-rich nature. However, nucleophilic attack can occur at the C2 position, especially if the ring is activated by quaternization of the nitrogen atom or if a good leaving group is present at this position. nih.gov

| Position | Reactivity | Typical Reactions |

| C4 | Susceptible to Electrophilic Attack | Halogenation, Nitration |

| C5-Methyl | Potential for Metalation/Substitution | Lithiation, Radical Halogenation |

Cyclization and Condensation Reactions Involving this compound

The presence of the primary amine group allows this compound to participate in various cyclization and condensation reactions, leading to the formation of more complex heterocyclic systems.

Condensation Reactions: The primary amine can readily condense with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. For example, condensation with benzaldehyde (B42025) would yield N-benzylidene-2-(5-methyl-1,3-thiazol-2-yl)propan-1-amine.

Cyclization Reactions: The title compound can serve as a precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. A notable example is the Pictet-Spengler reaction. nih.govuchile.clresearchgate.netjk-sci.comnih.govnih.govnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline or related heterocyclic system. nih.govuchile.clresearchgate.net While the thiazole ring itself is not sufficiently electron-rich to drive this cyclization under standard conditions, derivatization of the amine with a suitable aromatic aldehyde could lead to a Pictet-Spengler-type cyclization onto an activated aromatic ring.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

Kinetic studies are essential for determining the rate of a chemical reaction and elucidating its mechanism. researchgate.netmdpi.com For reactions involving the title compound, such as acylation of the amine group, kinetic experiments would involve monitoring the concentration of reactants and products over time. This can be achieved using techniques like spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC). The data obtained can be used to determine the reaction order with respect to each reactant and calculate the rate constant. For example, a kinetic study of the acylation reaction could reveal whether the reaction follows a second-order rate law, which is typical for such reactions. researchgate.net

Isotope labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, thereby providing detailed insights into the reaction mechanism. wikipedia.orgyoutube.combrainly.inwikipedia.orgresearchgate.net In the context of the reactions of this compound, isotope labeling could be employed to elucidate the mechanism of cyclization reactions. For instance, in a potential Pictet-Spengler reaction, deuterium (B1214612) labeling of the aldehyde reactant would allow for the determination of the regioselectivity of the cyclization and confirm the proposed mechanism. uchile.cl Similarly, using 15N-labeled amine would help in tracking the nitrogen atom throughout the reaction sequence.

Derivatization Strategies and Analogue Synthesis Based on 2 5 Methyl 1,3 Thiazol 2 Yl Propan 1 Amine

Design Principles for Structural Modification and Library Synthesis

The design of derivatives of 2-(5-methyl-1,3-thiazol-2-yl)propan-1-amine is guided by several key principles aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. A primary strategy involves the exploration of the chemical space around the core scaffold through the synthesis of a diverse library of analogues.

One fundamental design principle is the modification of the primary amine group. This functional group serves as a key interaction point, often forming hydrogen bonds or salt bridges with biological macromolecules. N-acylation, N-alkylation, and the formation of ureas or thioureas are common strategies to modulate the basicity, lipophilicity, and hydrogen bonding capacity of the amine. For instance, the introduction of aromatic or heteroaromatic acyl groups can introduce additional π-π stacking or hydrophobic interactions.

Another critical aspect of the design is the modification of the 5-methyl-1,3-thiazole ring. The methyl group at the 5-position can be replaced with other small alkyl groups, halogens, or hydrogen bond donors/acceptors to probe the steric and electronic requirements of the binding pocket. Furthermore, the thiazole (B1198619) ring itself can be considered for bioisosteric replacement. Bioisosteres are chemical groups with similar physical or chemical properties that can be interchanged to improve biological properties.

Finally, the stereochemistry of the propan-1-amine side chain is a crucial consideration. The synthesis of enantiomerically pure compounds is often necessary to determine the optimal stereoisomer for biological activity, as different enantiomers can exhibit vastly different pharmacological profiles.

The systematic application of these design principles in a combinatorial or parallel synthesis approach allows for the rapid generation of a library of analogues. This library can then be screened for desired biological activities, and the resulting SAR data can inform the design of subsequent generations of more potent and selective compounds.

Synthesis of N-Substituted Derivatives of this compound

The primary amine of this compound is a readily modifiable handle for the synthesis of a wide array of N-substituted derivatives. Standard acylation reactions with acid chlorides or anhydrides in the presence of a base are commonly employed to introduce a variety of acyl groups.

For example, the reaction of this compound with a substituted benzoyl chloride in a suitable solvent like dichloromethane (B109758) and a non-nucleophilic base such as triethylamine (B128534) would yield the corresponding N-benzoyl derivative. This approach allows for the introduction of a diverse range of substituents on the phenyl ring, enabling a thorough investigation of electronic and steric effects on biological activity.

Similarly, the synthesis of N-alkyl derivatives can be achieved through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. This method provides access to secondary and tertiary amines with various alkyl and arylalkyl substituents.

The formation of ureas and thioureas is another important derivatization strategy. Reaction of the parent amine with isocyanates or isothiocyanates, respectively, provides a straightforward route to these derivatives. The urea (B33335) and thiourea (B124793) moieties can act as hydrogen bond donors and acceptors, potentially enhancing binding affinity to target proteins.

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Benzoyl chloride | N-(2-(5-Methyl-1,3-thiazol-2-yl)propyl)benzamide |

| This compound | Acetic anhydride (B1165640) | N-(2-(5-Methyl-1,3-thiazol-2-yl)propyl)acetamide |

| This compound | Phenyl isocyanate | 1-(2-(5-Methyl-1,3-thiazol-2-yl)propyl)-3-phenylurea |

| This compound | Phenyl isothiocyanate | 1-(2-(5-Methyl-1,3-thiazol-2-yl)propyl)-3-phenylthiourea |

| This compound | Benzaldehyde (B42025), NaBH(OAc)₃ | N-Benzyl-2-(5-methyl-1,3-thiazol-2-yl)propan-1-amine |

Synthesis of Thiazole Ring-Modified Analogues and Bioisosteric Replacements

Modification of the thiazole ring of this compound is a key strategy for modulating its physicochemical properties and biological activity. These modifications can range from simple substituent changes to the complete replacement of the thiazole ring with a bioisosteric equivalent.

Alterations at the 5-position of the thiazole ring can be achieved by starting from different building blocks during the thiazole synthesis. For example, using a different thioamide in a Hantzsch-type synthesis can introduce various substituents at this position. While the parent compound has a methyl group, analogues with ethyl, propyl, or even small polar groups could be synthesized to probe the steric and electronic requirements of the target binding site.

Bioisosteric replacement of the thiazole ring is a more advanced strategy. The goal is to replace the thiazole with another heterocyclic system that mimics its size, shape, and electronic properties while potentially offering advantages in terms of metabolic stability, toxicity, or synthetic accessibility. Common bioisosteres for a thiazole ring include oxazole (B20620), isoxazole, pyrazole, and 1,2,4-oxadiazole.

The synthesis of these bioisosteric analogues would require a different synthetic approach, often starting from precursors that can be cyclized to the desired heterocycle. For instance, to synthesize an oxazole analogue, one might start with an α-haloketone and an amide.

| Original Moiety | Bioisosteric Replacement | Rationale |

|---|---|---|

| 1,3-Thiazole | 1,3-Oxazole | Similar size and electronics, may alter hydrogen bonding potential. |

| 1,3-Thiazole | Isoxazole | Different heteroatom arrangement, can change dipole moment and metabolic stability. |

| 1,3-Thiazole | Pyrazole | Can act as both hydrogen bond donor and acceptor, offering different interaction possibilities. |

| 1,3-Thiazole | 1,2,4-Oxadiazole | Can mimic the electronic properties of the thiazole ring. |

Formation of Conjugates, Bioconjugates, and Chemical Probes Utilizing this compound as a Building Block

The primary amine of this compound serves as a convenient attachment point for the synthesis of conjugates, bioconjugates, and chemical probes. These molecules are valuable tools for studying the biological targets and mechanisms of action of the parent compound.

Chemical probes are typically designed to include a reporter group, such as a fluorescent dye, a biotin (B1667282) tag, or a radioactive isotope. The synthesis of such probes often involves the reaction of the amine with an activated form of the reporter group, for example, an N-hydroxysuccinimide (NHS) ester or an isothiocyanate derivative. These probes can then be used in a variety of biological assays, including fluorescence microscopy, flow cytometry, and affinity chromatography, to visualize the localization of the compound within cells or to identify its binding partners.

Bioconjugation involves the covalent attachment of the compound to a biomolecule, such as a protein, a peptide, or a nucleic acid. This can be achieved through various chemical ligation strategies. For instance, the amine group can be modified with a linker containing a bioorthogonal functional group, such as an alkyne or an azide, which can then be selectively reacted with a corresponding functional group on the biomolecule of interest via a "click" reaction.

The resulting bioconjugates can be used for a variety of applications, including targeted drug delivery, where the compound is directed to a specific cell type or tissue by the attached biomolecule. They can also be used in proteomics studies to identify the protein targets of the compound through affinity-based protein profiling.

The versatility of the primary amine on the this compound scaffold makes it a valuable building block for the creation of these sophisticated chemical biology tools.

Exploration of Biological Interactions and Mechanistic Insights of 2 5 Methyl 1,3 Thiazol 2 Yl Propan 1 Amine at a Molecular and Cellular Level

Investigation of Molecular Target Binding Affinities and Selectivity In Vitro

Comprehensive searches of scientific literature did not yield any specific studies on the molecular target binding affinities or selectivity of 2-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine.

Enzyme Inhibition/Activation Studies

There is no available data from biochemical assays or other experimental methods that detail the inhibitory or activatory effects of this compound on specific protein targets. While thiazole (B1198619) derivatives, in general, have been investigated as inhibitors of various enzymes, including those involved in cancer and microbial pathways, no such information exists specifically for the compound .

Receptor Binding Assays

Information regarding the binding affinity of this compound to G protein-coupled receptors, ion channels, or other receptor types is not present in the current scientific literature. Ligand-binding studies that would elucidate its potential as an agonist or antagonist at various receptors have not been published.

Protein-Ligand Interaction Analysis via Biophysical Techniques

There are no published studies utilizing biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to analyze the interaction between this compound and any protein target. Such studies would be necessary to determine the thermodynamic parameters and kinetics of any potential binding events.

Cellular Pathway Modulation Studies In Vitro

In the absence of identified molecular targets, there is a corresponding lack of research into the effects of this compound on cellular pathways.

Signal Transduction Pathway Analysis in Cultured Cell Lines

No studies have been published that investigate the modulation of signal transduction pathways in cultured cell lines upon treatment with this compound. Research into its effects on key signaling cascades, such as MAPK, PI3K/AKT, or NF-κB pathways, has not been documented.

Cellular Uptake and Subcellular Localization Studies

There is no available information on the ability of this compound to be taken up by cells or its subsequent localization to specific subcellular compartments. Such studies, often employing fluorescently labeled compounds or other analytical techniques, are crucial for understanding the cellular disposition of a compound and are currently absent for this molecule.

Structure-Activity Relationship (SAR) Studies for Analogues of this compound (focused on molecular determinants of activity and selectivity)

The biological activity of analogues of this compound is significantly influenced by the nature and position of substituents on the thiazole ring and associated side chains. Studies on various series of thiazole derivatives have elucidated key molecular determinants for their activity and selectivity against different biological targets.

For instance, in a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives evaluated for anti-inflammatory activity, the nature and position of substituents on the benzylidene ring were critical. nih.gov The presence of electron-withdrawing or electron-donating groups and their location on the phenyl ring modulate the anti-inflammatory potency, indicating that electronic properties and steric factors of the substituent play a crucial role in the interaction with the biological target. nih.gov

In another study focusing on 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), the substituent at the C-5 position of the thiazole ring was a key determinant of inhibitory activity and selectivity. mdpi.com While most of the synthesized compounds with various substituents at this position showed over 50% inhibition of 11β-HSD1 at a concentration of 10 µM, derivatives with aromatic substituents at the 5-position exhibited weaker activity. mdpi.com The most potent compound in this series was 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, which demonstrated 82.82% inhibition of 11β-HSD1. mdpi.com

The following table summarizes the inhibitory activity of selected 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives against 11β-HSD1 and 11β-HSD2, highlighting the impact of the C-5 substituent on activity and selectivity.

| Compound ID | C-5 Substituent | 11β-HSD1 Inhibition (%) at 10 µM | 11β-HSD2 Inhibition (%) at 10 µM | IC50 for 11β-HSD1 (µM) |

| 3a | Unsubstituted | 15.30 | 1.83 | >10 |

| 3g | Aromatic | <50 | Not specified | >10 |

| 3h | Aromatic | <50 | Not specified | >10 |

| 3i | Spiro[4.5]decane | 82.82 | 35.75 | 3.56 |

| Carbenoxolone (Reference) | Not applicable | Not specified | Not specified | 1.77 |

Data sourced from a study on novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives. mdpi.com

Furthermore, investigations into 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the anti-tumor drug dasatinib (B193332), revealed that modifications to the core structure significantly impact selectivity. One such derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, showed high antiproliferative potency against human K563 leukemia cells, comparable to dasatinib. However, its activity against mammary and colon carcinoma cell lines was significantly lower, indicating that the pyrimidin-4-ylamino core of dasatinib is crucial for its broad-spectrum anti-tumor activity. nih.gov

Mechanistic Elucidation of Observed Biological Phenomena In Vitro (e.g., mode of enzyme inhibition, allosteric modulation)

The in vitro mechanisms of action for thiazole derivatives often involve direct interaction with enzymes or receptors, leading to modulation of their function. The mode of this interaction can range from competitive inhibition to allosteric modulation.

For a series of 5-thiazol-based thiazolidinone derivatives, the anti-inflammatory effect was elucidated to be primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Specifically, these compounds were identified as selective COX-1 inhibitors, with an inhibitory effect superior to the reference drug naproxen. Docking studies further revealed that the interaction with the COX-1 active site, particularly with the residue Arg 120, is responsible for the observed activity. nih.gov

In a different context, the inhibitory effect of 2-mercapto-5-methyl-1,3,4-thiadiazole, a related thiazole-containing compound, on the enzymatic synthesis of the antibiotic cefazolin (B47455) was studied. This compound was found to act as a competitive inhibitor in the enzymatic acylation step. nih.gov It selectively retarded the rate of the desired synthesis reaction without affecting the rate of a competing hydrolysis reaction. nih.gov This highlights a specific mode of enzyme inhibition where the compound competes with the substrate for binding to the enzyme's active site.

The concept of allosteric modulation, where a molecule binds to a site on a receptor other than the primary binding site to modulate the receptor's response to its endogenous ligand, is also relevant to the broader class of heterocyclic compounds. While not specifically detailed for this compound, this mechanism is a plausible mode of action for structurally complex thiazole derivatives at various receptors.

Advanced Analytical Methodologies for Detection and Quantification of 2 5 Methyl 1,3 Thiazol 2 Yl Propan 1 Amine in Research Contexts

Development of Chromatographic Methods (e.g., High-Performance Liquid Chromatography, Gas Chromatography) for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are fundamental for assessing the purity of 2-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine and for separating its stereoisomers. High-Performance Liquid Chromatography (HPLC) is particularly versatile, while Gas Chromatography (GC) can also be employed, sometimes requiring derivatization to improve the analyte's volatility and chromatographic behavior.

For purity assessment, Reversed-Phase HPLC (RP-HPLC) is a common approach. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as methanol (B129727) or acetonitrile). irejournals.com The method's parameters, including mobile phase composition, flow rate, and column temperature, are optimized to achieve a sharp peak for the main compound, well-resolved from any impurities or degradation products.

As this compound possesses a chiral center, separating its enantiomers is essential for stereospecific research. This is accomplished using chiral chromatography. Chiral Stationary Phases (CSPs) are employed in HPLC to resolve the enantiomeric pair. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H or Chiralpak® IA), are highly effective for separating chiral amines. mdpi.comresearchgate.net The separation can be performed under normal-phase conditions, using eluents like n-hexane and isopropanol, or reversed-phase conditions. nih.govmdpi.com The choice of mobile phase and additives like diethylamine (B46881) (DEA) is critical for achieving baseline resolution between the enantiomers. mdpi.com

Gas chromatography can be used for purity analysis, but the polar amine group may cause poor peak shape and column adsorption. gassnova.no Derivatization of the amine with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can mitigate these issues by forming less polar and more volatile derivatives suitable for GC analysis. researchgate.net

| Parameter | RP-HPLC (Purity) | Chiral HPLC (Enantiomeric Separation) |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Ammonium Acetate Buffer (60:40, v/v) | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 235 nm | UV at 254 nm |

| Column Temperature | 25°C | 25°C |

Mass Spectrometry-Based Methods (e.g., LC-MS/MS) for Quantitative Analysis in Complex Research Matrices

For quantifying this compound in complex biological or environmental matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. mdpi.com This technique offers exceptional sensitivity and selectivity, allowing for the detection of trace amounts of the analyte even in the presence of numerous interfering substances. gassnova.nomdpi.com

The analysis is typically performed using a triple quadrupole (QQQ) mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. kuleuven.be In positive electrospray ionization (ESI) mode, the amine group is readily protonated to form the precursor ion [M+H]⁺. gassnova.no This precursor ion is then isolated and fragmented in the collision cell to produce characteristic product ions. The specific transition from a precursor ion to a product ion is monitored for quantification, providing a high degree of certainty in identification. kuleuven.be

A significant challenge in LC-MS/MS analysis, particularly with ESI, is the phenomenon of ion suppression, where components of the sample matrix co-eluting with the analyte interfere with its ionization, leading to reduced sensitivity and inaccurate results. gassnova.nouqam.ca This can be minimized through effective sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic optimization to separate the analyte from matrix components, or the use of a stable isotope-labeled internal standard. researchgate.netuqam.ca The fragmentation pattern of the molecule is influenced by its structure; for aliphatic amines, α-cleavage is a predominant fragmentation pathway. miamioh.edu

| Parameter | Value/Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Triple Quadrupole (QQQ) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ (m/z) | 157.1 |

| Example Product Ions (m/z) | 140.1 (Loss of NH₃), 114.1 (Thiazole ring fragment) |

| Collision Energy | Optimized for specific transitions |

| Internal Standard | Deuterated this compound |

Spectrophotometric Techniques for Concentration Determination in In Vitro Assays and Reaction Monitoring

Spectrophotometric methods, particularly UV-Vis spectroscopy, offer a straightforward and rapid means for determining the concentration of this compound in relatively simple matrices, such as buffer solutions for in vitro assays or during reaction monitoring. nih.gov The technique relies on the Beer-Lambert law, where the absorbance of the analyte is directly proportional to its concentration. The presence of the thiazole (B1198619) ring provides a chromophore that absorbs light in the UV region. nih.gov

The utility of direct UV spectrophotometry is limited by its lack of selectivity. Any other substance in the sample that absorbs at the same wavelength will interfere with the measurement. To enhance both sensitivity and selectivity, derivatization can be employed. Reacting the primary amine group with a chromogenic agent, such as 1-naphthylisothiocyanate (NITC), can form a derivative with strong absorbance at a higher wavelength where interference from matrix components is less likely. osha.gov This approach is often coupled with HPLC for separation prior to UV detection, combining the selectivity of chromatography with the ease of spectrophotometric quantification. nih.govosha.gov

| Parameter | Value |

|---|---|

| Solvent | Methanol or Acetonitrile |

| Wavelength of Maximum Absorbance (λmax) | ~230-240 nm (predicted for thiazole moiety) |

| Application | Concentration check of pure solutions, reaction monitoring |

| Limitations | Low selectivity, susceptible to interference from other UV-absorbing compounds |

Method Validation for Research Applications (e.g., linearity, precision, accuracy, limits of detection and quantification)

To ensure that an analytical method produces reliable and accurate results, it must be thoroughly validated. europa.eu Method validation is a process that demonstrates the suitability of the analytical procedure for its intended purpose. nih.gov Key validation parameters, as outlined by guidelines such as those from the International Council for Harmonisation (ICH), include linearity, precision, accuracy, selectivity, and the limits of detection (LOD) and quantification (LOQ). europa.eu

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu

Linearity: Assessed by analyzing a series of standards at different concentrations. The relationship between concentration and instrument response should be linear over a defined range, typically demonstrated by a correlation coefficient (r²) of ≥0.99. irejournals.comnih.gov

Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and should typically be <15%. nih.govnih.gov

Accuracy: The closeness of the measured value to the true value. It is often determined by analyzing samples spiked with a known amount of the analyte and is expressed as the percentage recovery, with an acceptable range often being 85-115% or 90-110%. nih.govnih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. irejournals.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. irejournals.comnih.gov

These validation experiments confirm that the analytical method is reliable for routine use in a research context. europa.eu

| Validation Parameter | Example Result/Acceptance Criterion |

|---|---|

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Accuracy (% Recovery) | 98.5% - 101.2% (Acceptance: 95-105%) |

| Precision (% RSD) | Intra-day: < 2.0%; Inter-day: < 3.0% (Acceptance: < 5%) |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Selectivity | No interfering peaks from blank matrix at the analyte's retention time |

Potential Research Applications and Future Directions for 2 5 Methyl 1,3 Thiazol 2 Yl Propan 1 Amine

Role as a Privileged Scaffold or Versatile Building Block in Contemporary Organic Synthesis and Medicinal Chemistry Research

The thiazole (B1198619) nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. researchgate.net Thiazole-containing compounds have demonstrated antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antihypertensive properties. researchgate.net The specific compound, 2-(5-methyl-1,3-thiazol-2-yl)propan-1-amine, possesses key structural features that make it a valuable building block for the synthesis of more complex molecules.

The 2-aminothiazole moiety, in particular, is a cornerstone in the development of numerous therapeutic agents. nih.govnih.gov This structural unit is present in clinically used drugs, highlighting its importance in drug design. nih.gov The primary amine group in this compound offers a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse substituents. This chemical tractability enables the generation of large libraries of derivatives for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.

The methyl group at the 5-position of the thiazole ring can influence the molecule's electronic properties and steric interactions with biological targets. The propan-1-amine side chain provides conformational flexibility, which can be crucial for optimizing binding to a target protein. Synthetic chemists can exploit these features to design and synthesize novel compounds with tailored biological activities.

Below is a table illustrating the diverse biological activities observed in various 2-aminothiazole derivatives, suggesting the potential therapeutic areas for derivatives of this compound.

| Therapeutic Area | Observed Activity in 2-Aminothiazole Analogs | Potential for this compound Derivatives |

| Oncology | Inhibition of various kinases, antiproliferative activity against numerous cancer cell lines. nih.govresearchgate.net | Development of novel kinase inhibitors or cytotoxic agents. |

| Infectious Diseases | Antibacterial, antifungal, and antiviral properties. | Synthesis of new antimicrobial agents to combat drug resistance. |

| Inflammation | Anti-inflammatory effects through various mechanisms. | Creation of novel anti-inflammatory drugs with potentially improved side-effect profiles. |

| Neurological Disorders | Neuroprotective effects. | Exploration for the treatment of neurodegenerative diseases. |

Application as a Chemical Probe for Investigating Biological Systems and Pathways In Vitro

A chemical probe is a small molecule used to study and manipulate biological systems. Given the diverse biological activities of thiazole derivatives, this compound could serve as a foundational structure for the development of novel chemical probes. By modifying the primary amine with reporter groups such as fluorescent tags or biotin (B1667282), researchers could synthesize tools to visualize and isolate specific protein targets.

The thiazole scaffold has been identified in compounds that act as inhibitors of various enzymes. nih.gov Derivatives of this compound could be designed as selective inhibitors for a particular enzyme of interest. Such probes would be invaluable for elucidating the role of that enzyme in cellular pathways and disease processes.

The potential applications of this compound-derived chemical probes are summarized in the following table:

| Probe Type | Potential Modification | Research Application |

| Affinity-based Probe | Attachment of a biotin tag to the primary amine. | Identification and isolation of protein binding partners. |

| Fluorescent Probe | Conjugation of a fluorophore to the primary amine. | Visualization of the subcellular localization of a target protein. |

| Photoaffinity Probe | Incorporation of a photoreactive group. | Covalent labeling and identification of target proteins. |

| Inhibitor-based Probe | Optimization of the structure for potent and selective enzyme inhibition. | Elucidation of enzyme function and validation of drug targets. |

Utilization in Material Science or Catalysis Research (if applicable from specific research findings)

While the primary applications of thiazole derivatives have been in medicinal chemistry, their unique electronic properties also make them of interest in material science and catalysis. The thiazole ring is an electron-rich heterocycle that can participate in various chemical reactions. pharmaguideline.com Thiazolium salts, derived from the alkylation of thiazoles, are known to be effective catalysts for certain organic reactions, such as the benzoin condensation. wikipedia.org

Although specific research on the use of this compound in these fields is not yet prevalent, its structure suggests potential avenues for exploration. The nitrogen and sulfur atoms in the thiazole ring can coordinate with metal ions, suggesting the potential for creating novel metal-organic frameworks (MOFs) or coordination polymers with interesting electronic or catalytic properties. The primary amine could also be used to anchor the molecule to solid supports for applications in heterogeneous catalysis.

Identification of Research Gaps and Emerging Avenues for Further Academic Investigation

Despite the broad interest in thiazole chemistry, there are several research gaps concerning this compound and its derivatives. A primary gap is the lack of systematic studies on its biological activity profile. High-throughput screening of this compound against a wide range of biological targets could uncover novel therapeutic applications.

Further academic investigation could focus on the following areas:

Combinatorial Chemistry: The synthesis and screening of a diverse library of derivatives of this compound to explore its full potential in medicinal chemistry.

Computational Studies: The use of molecular modeling and computational chemistry to predict the binding modes of its derivatives with various protein targets, guiding the design of more potent and selective compounds.

Biophysical Characterization: Detailed biophysical studies to understand the interactions of this compound and its derivatives with their biological targets at a molecular level.

Exploration in Material Science: A systematic investigation into the potential of this compound and its derivatives in the development of novel materials, such as organic semiconductors or catalysts.

Outlook on the Broader Impact of Research on this compound within Chemical and Biological Sciences

Research into this compound and its analogs has the potential to make a significant impact on both chemical and biological sciences. In medicinal chemistry, the development of new drugs based on this scaffold could address unmet medical needs in areas such as cancer, infectious diseases, and inflammatory disorders. colab.wsresearchgate.net The discovery of novel biological activities for these compounds would also contribute to a deeper understanding of complex disease mechanisms.

From a chemical perspective, the exploration of the reactivity and synthetic utility of this compound will likely lead to the development of new synthetic methodologies and the creation of novel molecular architectures. The potential applications in material science and catalysis could open up new avenues for the design of functional materials and efficient catalytic systems.

常见问题

Q. Key Reaction Parameters

| Reagent | Solvent | Temperature | Base |

|---|---|---|---|

| 1-Bromopropane | THF/DMF | 60–80°C | Na₂CO₃/K₂CO₃ |

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Use a combination of ¹H/¹³C NMR to confirm the thiazole ring protons (δ 6.8–7.2 ppm for C-H) and amine group (δ 1.2–1.5 ppm for -NH₂). HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%). Mass spectrometry (ESI+) should show [M+H]⁺ at m/z 157.1 (C₇H₁₂N₂S) .

Q. Stability Factors

| Factor | Recommendation |

|---|---|

| Temperature | ≤25°C |

| Light | Amber glass vials |

| Moisture | Desiccants (silica gel) |

How do structural modifications in the thiazole ring influence the compound's reactivity and biological activity?

Advanced Research Question

Structure-Activity Relationship (SAR) studies require systematic substitution at the thiazole 5-methyl group. For example:

- Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity but reduce bioavailability.

- Bulkier substituents (e.g., -Ph) may sterically hinder target binding.

Experimental Design : Synthesize analogs, test in vitro (e.g., enzyme inhibition assays), and correlate logP values with cellular permeability .

What computational approaches are suitable for predicting biological targets of this compound?

Advanced Research Question

Molecular docking (AutoDock Vina) against thiamine-dependent enzymes (e.g., transketolase) identifies potential targets due to structural similarity to thiamine. Molecular dynamics (MD) simulations (AMBER/CHARMM) assess binding stability. Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD) .

Q. Workflow :

Target Prediction : Use PharmMapper or SwissTargetPrediction.

Docking : Prioritize targets with docking scores ≤ -7.0 kcal/mol.

Validation : SPR or ITC for kinetic parameters.

How can researchers resolve contradictions in reported biological activities of thiazole derivatives?

Advanced Research Question

Contradictions often arise from assay variability (e.g., cell line differences) or impurity artifacts. Mitigation strategies:

- Dose-response curves : Confirm activity across 3+ concentrations.

- Counter-screening : Test against unrelated targets (e.g., GPCRs) to rule out promiscuity.

- Metabolite analysis : LC-MS to verify compound integrity post-assay .

Case Study : Discrepant antimicrobial results may stem from differing MIC protocols (CLSI vs. EUCAST standards). Standardize inoculum size (5×10⁵ CFU/mL) and growth media .

What synthetic strategies improve yield in multi-step reactions involving this compound?

Advanced Research Question

Optimize intermediates:

- Protection/deprotection : Use Boc for amines during harsh reactions.

- Catalysis : Pd/C for hydrogenation steps (reduces nitro groups without affecting thiazole).

Example : Coupling 2-(5-Methylthiazol-2-yl)propan-1-amine with oxadiazole-thiols (7a–e) requires anhydrous DMF and 1.2 eq. of DIEA to minimize side reactions .

How can researchers validate the compound's role in allosteric modulation?

Advanced Research Question

Kinetic assays : Measure enzyme activity (e.g., Vmax/KM shifts) with/without the compound. Negative controls : Use a structurally similar but inactive analog. Mutagenesis : Modify putative allosteric sites (e.g., Cys→Ala) to confirm binding .

Q. Data Interpretation

| Condition | Vmax (μM/min) | KM (μM) |

|---|---|---|

| Control | 12.3 ± 0.5 | 45 |

| +10 μM compound | 8.1 ± 0.3 | 45 |

A decreased Vmax without KM change suggests non-competitive inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。